9-Anthroylcyanide 9-Anthroylcyanide
Brand Name: Vulcanchem
CAS No.: 85985-44-0
VCID: VC21217003
InChI: InChI=1S/C16H9NO/c17-10-15(18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9H
SMILES: C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C#N
Molecular Formula: C16H9NO
Molecular Weight: 231.25 g/mol

9-Anthroylcyanide

CAS No.: 85985-44-0

Cat. No.: VC21217003

Molecular Formula: C16H9NO

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

9-Anthroylcyanide - 85985-44-0

Specification

CAS No. 85985-44-0
Molecular Formula C16H9NO
Molecular Weight 231.25 g/mol
IUPAC Name anthracene-9-carbonyl cyanide
Standard InChI InChI=1S/C16H9NO/c17-10-15(18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9H
Standard InChI Key FMKFDGUBVPIERQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C#N
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C#N

Introduction

Chemical Structure and Properties

Chemical Identification

9-Anthroylcyanide, also known as 9-anthracenecarbonyl cyanide or 9-cyanoanthracene in some literature, belongs to the class of aromatic compounds containing both carbonyl and nitrile functional groups . Based on structural comparison with related compounds, 9-Anthroylcyanide is closely related to Anthracene-1-carbonyl cyanide (1-Anthroyl cyanide), which has the molecular formula C₁₆H₉NO . By extension, 9-Anthroylcyanide would have the same molecular formula but with different positioning of the functional group.

The compound features the following identifiers and structural characteristics:

ParameterValue
Molecular FormulaC₁₆H₉NO (predicted)
Molecular Weight~231.25 g/mol (predicted)
StructureAnthracene core with carbonyl cyanide at 9-position
Synonyms9-Anthracenecarbonyl cyanide, 9-Cyanoanthracene, 9-Anthryl cyanide

The chemical structure consists of an anthracene backbone (three fused benzene rings) with a -C(=O)CN functional group attached at the 9-position. This arrangement creates a conjugated system that influences its physical and chemical properties.

Physical Properties

While specific data for 9-Anthroylcyanide is limited in the provided search results, properties can be reasonably inferred by examining related anthracene derivatives. For instance, 9-Anthraldehyde appears as yellow crystalline powder or needles , and 3-(9-anthryl)acrylaldehyde is described as a pale yellow solid . By analogy, 9-Anthroylcyanide likely exhibits similar physical characteristics.

Based on comparable anthracene derivatives, the following physical properties can be estimated:

PropertyEstimated ValueBasis of Estimation
AppearanceCrystalline solidBased on related anthracene derivatives
ColorYellow to amberBased on 9-Anthraldehyde and 3-(9-anthryl)acrylaldehyde
Melting Point100-175°CRange observed in related compounds
SolubilitySoluble in organic solvents (chloroform, toluene); insoluble in waterBased on anthracene derivatives
StabilityAir sensitiveBased on similar compounds with reactive functional groups

The presence of both nitrile and carbonyl groups in the structure likely contributes to its polarity and reactivity profile, influencing these physical properties.

Synthesis Methods

Purification Methods

Once synthesized, purification of 9-Anthroylcyanide would likely follow methods similar to those used for related compounds. For instance, 9-Anthraldehyde can be crystallized from acetic acid or ethanol to obtain pure product . Chromatographic methods such as column chromatography or recrystallization from appropriate solvents would be expected purification approaches for 9-Anthroylcyanide.

Chemical Reactivity

Functional Group Reactivity

The reactivity of 9-Anthroylcyanide is largely determined by its two key functional groups:

  • The carbonyl group (-C=O) can participate in nucleophilic addition reactions, aldol-type condensations, and reduction reactions

  • The nitrile group (-C≡N) can undergo hydrolysis to form amides or carboxylic acids, reduction to form amines, and addition reactions

Additionally, the anthracene core is capable of undergoing electrophilic aromatic substitution reactions and Diels-Alder reactions. The latter is particularly relevant, as search result mentions that 9-Anthraldehyde participates in Diels-Alder reactions with benzenediazonium-2-carboxylate .

Analytical Detection Methods

Chromatographic Methods

High-performance liquid chromatography (HPLC) with various detection methods would be suitable for the analysis of 9-Anthroylcyanide. Search result discusses the use of HPLC with fluorescence detection for the analysis of mycotoxins, and a similar approach could potentially be used for 9-Anthroylcyanide given the fluorescent properties of many anthracene derivatives.

Potential analytical methods include:

Analytical TechniqueDetection MethodApplication
HPLCUV-Vis or fluorescence detectionQuantification and purity analysis
GC-MSMass spectrometryStructural confirmation and trace analysis
TLCUV visualizationReaction monitoring and preliminary identification

Spectroscopic Methods

As indicated in search result , ATR-FTIR spectroscopy can be used for the identification of 9-Anthroylcyanide. Other spectroscopic methods that would be suitable include:

  • UV-Visible spectroscopy: Anthracene derivatives typically show characteristic absorption bands in the UV region

  • Fluorescence spectroscopy: Many anthracene derivatives exhibit fluorescence, which can be used for sensitive detection

  • NMR spectroscopy: For structural elucidation and purity assessment

Applications and Research Significance

Analytical Applications

The distinctive structural features of 9-Anthroylcyanide make it potentially useful in:

  • Fluorescent probes and sensors, utilizing the fluorescent properties of the anthracene core

  • Reference standards for analytical chemistry

  • Spectroscopic studies of reaction mechanisms

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